3-(4-Bromophenyl)propanal
Overview
Description
3-(4-Bromophenyl)propanal, also known as 4-bromo-3-hydroxypropanal, is a brominated aldehyde compound used in various scientific research applications. It is a colorless liquid with a slightly fruity odor and is soluble in water and organic solvents. This compound has a molecular formula of C7H7BrO and a molecular weight of 191.04 g/mol. It is commonly used in the synthesis of drugs, dyes, and other chemicals, as well as in the development of new technologies.
Scientific Research Applications
Anticancer Activities
A novel bromophenol derivative, BOS-102, containing a 3-(4-bromophenyl)propanal moiety, has shown significant anticancer activities in human lung cancer cell lines. It can induce cell cycle arrest and apoptosis through mechanisms like targeting cyclin D1 and CDK4, activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, enhancing ROS generation, decreasing mitochondrial membrane potential, and leading to cytochrome c release. BOS-102 also impacts the PI3K/Akt pathway and activates the MAPK signaling pathway (Guo et al., 2018).
Nonlinear Optical Properties
Chalcone derivatives incorporating this compound have been studied for their nonlinear optical (NLO) properties. These compounds, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, show potential for use in semiconductor devices due to their favorable optoelectronic and charge transport properties, as well as their significant NLO activities and thermal stability (Shkir et al., 2019).
Antimicrobial and Antifungal Effects
This compound derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested (Buchta et al., 2004). Furthermore, compounds with this moiety have shown remarkable activity against Trypanosoma cruzi infection in experimentally infected mice (Pereira et al., 1998).
Anti-inflammatory and Gastroprotective Properties
Chalcones synthesized from this compound have demonstrated anti-inflammatory and gastroprotective activities. These compounds are effective inhibitors of carrageenan-induced rat paw edema and exhibit significant anti-ulcer activities comparable to cimetidine (Okunrobo et al., 2006).
Synthesis and Characterization
Studies have focused on synthesizing various derivatives of this compound for characterization and analysis. This includes research on their crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations. Such research contributes to understanding the chemical and physical properties of these compounds, which is essential for their practical applications in fields like materials science and pharmaceuticals (Nadaf et al., 2019).
Safety and Hazards
The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Mechanism of Action
Aromatic aldehydes are often involved in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom outside the ring that is attached to the aromatic system. These reactions can lead to various products depending on the conditions and reagents used.
Properties
IUPAC Name |
3-(4-bromophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJWVPNFPPSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467249 | |
Record name | 3-(4-bromophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80793-25-5 | |
Record name | 3-(4-bromophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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